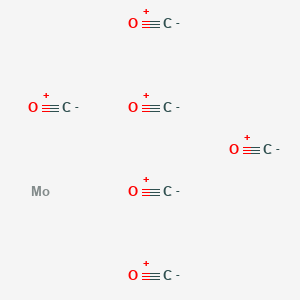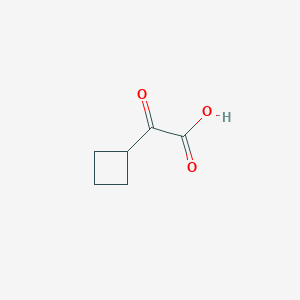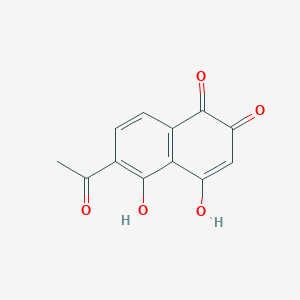
Molybdenumhexacarbonyl
Overview
Description
Molybdenumhexacarbonyl is a white crystalline solid that melts at 150°C and has a density of 1.96 gm/cc . It is insoluble in water but soluble in most organic solvents . This compound is widely used in electron beam-induced deposition techniques as it is easily vaporized and decomposed by the electron beam, providing a convenient source of molybdenum atoms .
Synthesis Analysis
Molybdenumhexacarbonyl is generally prepared by “reductive carbonylation”, which involves the reduction of a metal halide under an atmosphere of carbon monoxide . The most cost-effective routes for the synthesis of group 6 hexacarbonyls are based on the reduction of the metal chlorides (CrCl3, MoCl5, or WCl6) with magnesium, zinc, or aluminum powders under CO pressures .Molecular Structure Analysis
Molybdenumhexacarbonyl adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central Mo atom . The single-bond and double-bond covalent radii of molybdenum are almost identical with those of tungsten, namely 138/121 pm for Mo vs. 137/120 pm for W .Physical And Chemical Properties Analysis
Molybdenumhexacarbonyl is a colorless compound that sublimates and decomposes without melting at 150°C . It has an octahedral structure . It is insoluble in water but soluble in most organic solvents .Scientific Research Applications
Basic Properties and Production
Molybdenum hexacarbonyl is a colorless solid noteworthy as a volatile, air-stable derivative of a metal in its zero oxidation state . It’s one of the important inorganic compounds of molybdenum, along with molybdenum halides, molybdenum oxides, iso- and hetero-polyoxomolybdates .
Catalyst in Chemical Reactions
Alumina supported molybdenum hexacarbonyl acts as an active catalyst . It’s used in various chemical reactions due to its ability to facilitate the process.
Synthesis of Nanowires
Molybdenum hexacarbonyl is used to synthesize MoO and MoC nanowires by electron beam induced deposition . This application is particularly important in the field of nanotechnology.
Source of Molybdenum Atoms
In inorganic and organometallic research, molybdenum hexacarbonyl serves as a source of molybdenum atoms . This is crucial in the synthesis of various molybdenum-based compounds.
Reductant in Nanoparticle Formation
Molybdenum hexacarbonyl is used as a reductant in the formation of uniform-sized nanoparticles . The morphology of these nanoparticles can be manipulated by appropriate selection of surfactants and solute metal precursors .
Environmental Occurrence
Molybdenum hexacarbonyl has been detected in landfills and sewage plants, the reducing, anaerobic environment being conducive to the formation of Mo(CO)6 . This highlights its environmental relevance.
Safety and Hazards
Mechanism of Action
Target of Action
Molybdenumhexacarbonyl, also known as molybdenum carbonyl, is a chemical compound with the formula Mo(CO)6 . It is noteworthy as a volatile, air-stable derivative of a metal in its zero oxidation state . The primary targets of molybdenumhexacarbonyl are various biochemical processes where it acts as a catalyst or a precursor molecule .
Mode of Action
Molybdenumhexacarbonyl adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central Mo atom . It interacts with its targets by participating in redox reactions, facilitating the transfer of electrons or oxo groups to or from the substrate . One or more CO ligands can be displaced by other ligands, allowing for a variety of reactions .
Biochemical Pathways
Molybdenumhexacarbonyl is involved in the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures .
Pharmacokinetics
It is known that the compound is insoluble in water and soluble in most organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.
Result of Action
The molecular and cellular effects of molybdenumhexacarbonyl’s action are largely dependent on its role as a catalyst or a precursor molecule. For instance, it is used in the grafting of silica, as a catalyst for epoxidation of olefins, in the adsorption of organosulfur compounds from liquid fuels, and as a precursor for the manufacture of organomolybdenum dyes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of molybdenumhexacarbonyl. For example, it has been detected in landfills and sewage plants, where the reducing, anaerobic environment is conducive to the formation of Mo(CO)6 . Additionally, its solubility in organic solvents suggests that the presence of such solvents can impact its action .
properties
IUPAC Name |
carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.Mo/c6*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBZNSIJQWHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6MoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
9.75 [mmHg] | |
| Record name | Molybdenum hexacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Molybdenumhexacarbonyl | |
CAS RN |
13939-06-5 | |
| Record name | Molybdenum hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacarbonylmolybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)









